molecular formula C12H10O3 B12123674 5-P-tolyloxy-furan-2-carbaldehyde CAS No. 60698-29-5

5-P-tolyloxy-furan-2-carbaldehyde

Cat. No.: B12123674
CAS No.: 60698-29-5
M. Wt: 202.21 g/mol
InChI Key: HRHKDZTWMTXUPJ-UHFFFAOYSA-N
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Description

5-P-tolyloxy-furan-2-carbaldehyde (CAS 60698-29-5) is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.208 g/mol . This furan-2-carbaldehyde derivative is designed for use in organic synthesis and life science research. Compounds featuring the furan ring, like this one, are versatile building blocks in medicinal chemistry and are frequently employed in the synthesis of heterocyclic compounds with potential biological activity . The structure, which incorporates both an aldehyde and a p-tolyloxy group, makes it a suitable intermediate for reactions such as condensation and cyclization, enabling the creation of more complex molecular architectures for research purposes . This product is intended for laboratory and research applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60698-29-5

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-(4-methylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13)15-12/h2-8H,1H3

InChI Key

HRHKDZTWMTXUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

Retrosynthetic Analysis of 5 P Tolyloxy Furan 2 Carbaldehyde

Strategic Disconnections of the Furan (B31954) Ring System

The retrosynthetic analysis of 5-P-tolyloxy-furan-2-carbaldehyde begins with the strategic disconnection of its core structure. The primary bonds targeted for disconnection are those that are most readily formed in a forward synthesis. For this particular molecule, two main disconnection strategies are considered paramount.

The first and most logical disconnection is at the C-O ether linkage between the furan ring and the p-tolyl group. This approach simplifies the molecule into two key fragments: a 5-substituted furan-2-carbaldehyde and p-cresol (B1678582). This disconnection is based on the well-established Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution that is commonly used for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org

A second strategic disconnection targets the C-C bond between the furan ring and the oxygen atom, which is part of the tolyloxy group. This disconnection leads to furan-2-carbaldehyde and a p-tolyloxy radical or its synthetic equivalent. However, a more synthetically viable disconnection breaks the furan ring itself. The Paal-Knorr furan synthesis, a classic method for constructing furan rings, involves the cyclization of a 1,4-dicarbonyl compound. numberanalytics.comwikipedia.org Retrosynthetically, this means that the furan ring of the target molecule can be opened to reveal a 1,4-dicarbonyl precursor.

Another approach involves disconnecting the aryl group from the furan ring, which points towards a Meerwein arylation reaction. pensoft.net This would involve the reaction of furan-2-carbaldehyde with a diazonium salt derived from p-toluidine.

The following table summarizes the key strategic disconnections for the synthesis of this compound.

Disconnection StrategyBond CleavedResulting PrecursorsCorresponding Forward Reaction
Aryl Ether DisconnectionFuran C-O Bond5-Halo-furan-2-carbaldehyde and p-cresolUllmann Condensation wikipedia.orgorganic-chemistry.org
Furan Ring OpeningC-O and C-C bonds within the furan ringA substituted 1,4-dicarbonyl compoundPaal-Knorr Furan Synthesis numberanalytics.comwikipedia.org
Arylation DisconnectionFuran C-C Bond (hypothetically)Furan-2-carbaldehyde and a p-tolyl diazonium saltMeerwein Arylation pensoft.net

Analysis of Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of synthesizing this compound, several FGIs can be envisioned.

The aldehyde functional group at the 2-position of the furan ring is a key target for FGI. For instance, the aldehyde can be retrosynthetically traced back to a primary alcohol, 5-P-tolyloxy-furan-2-methanol. In the forward synthesis, this would involve a mild oxidation reaction. Common reagents for this type of transformation include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). solubilityofthings.com

Alternatively, the aldehyde group can be introduced through a formylation reaction on a suitable furan precursor. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a powerful method for the formylation of electron-rich aromatic rings like furan. mdpi.com Therefore, 5-p-tolyloxyfuran could be a precursor to the target molecule.

Furthermore, the aldehyde could be derived from a carboxylic acid, such as 5-P-tolyloxy-furan-2-carboxylic acid. This would necessitate a reduction of the carboxylic acid or one of its derivatives (e.g., an ester or an acyl chloride) to the aldehyde.

The table below outlines potential functional group interconversions relevant to the synthesis of the target molecule.

Target Functional GroupPrecursor Functional GroupRequired Transformation
Aldehyde (-CHO)Primary Alcohol (-CH2OH)Oxidation solubilityofthings.com
Aldehyde (-CHO)Unsubstituted Furan PositionFormylation (e.g., Vilsmeier-Haack) mdpi.com
Aldehyde (-CHO)Carboxylic Acid (-COOH)Reduction

Identification of Key Precursors and Synthetic Intermediates

Based on the strategic disconnections and FGI analysis, several key precursors and synthetic intermediates for the synthesis of this compound can be identified.

The Ullmann condensation approach identifies 5-halo-furan-2-carbaldehyde (such as 5-bromo- or 5-chloro-furan-2-carbaldehyde) and p-cresol as the primary precursors. The reaction between these two compounds, typically in the presence of a copper catalyst and a base, would yield the target molecule. wikipedia.orgnih.gov

If a Meerwein arylation strategy were to be employed, the key precursors would be furan-2-carbaldehyde and a p-tolyl diazonium salt , which is generated from p-toluidine . pensoft.netnih.gov

A synthetic route involving the Paal-Knorr synthesis would require a specifically substituted 1,4-dicarbonyl compound . The exact structure of this precursor would depend on the specific bond disconnections within the furan ring.

Considering the FGI pathways, 5-p-tolyloxyfuran emerges as a key intermediate if a Vilsmeier-Haack formylation is planned. This intermediate would itself be synthesized from p-cresol and a suitable 5-substituted furan. Another important intermediate is 5-P-tolyloxy-furan-2-methanol , which would be oxidized to the final product.

The following table lists the identified key precursors and intermediates.

Synthetic StrategyKey PrecursorsPotential Intermediates
Ullmann Condensation5-Halo-furan-2-carbaldehyde, p-cresol-
Meerwein ArylationFuran-2-carbaldehyde, p-toluidinep-Tolyl diazonium salt
FGI (Oxidation)5-P-tolyloxy-furan-2-methanol-
FGI (Formylation)5-p-tolyloxyfuranVilsmeier-Haack reagent
Paal-Knorr SynthesisSubstituted 1,4-dicarbonyl compound-

Synthetic Methodologies for 5 P Tolyloxy Furan 2 Carbaldehyde

Direct Functionalization of Furan-2-carbaldehyde Scaffolds

This approach is predicated on the C-O bond-forming reaction at the C5 position of a furan-2-carbaldehyde derivative. The strategy typically involves a starting material such as 5-halo- or 5-nitro-furan-2-carbaldehyde, which provides a suitable leaving group for the introduction of the p-tolyloxy moiety.

The key transformation in this synthetic route is the formation of an ether bond between the C5 carbon of the furan (B31954) ring and the oxygen atom of p-cresol (B1678582).

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the synthesis of 5-P-tolyloxy-furan-2-carbaldehyde. In this mechanism, the furan ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The aldehyde group at the C2 position serves this purpose. The reaction proceeds by the attack of a nucleophile, in this case, the p-cresolate anion, on the C5 position, displacing a leaving group such as a halide or a nitro group.

The reaction is typically carried out by first treating p-cresol with a base (e.g., potassium hydroxide) to generate the more nucleophilic phenoxide, which then reacts with a substrate like 5-chloro- or 5-nitrofuran-2-carbaldehyde. wikipedia.org The presence of the electron-withdrawing aldehyde group is crucial for the reaction to proceed, as it facilitates the addition-elimination mechanism characteristic of SNAr reactions. nih.gov

Transition-metal catalysis offers a powerful and versatile alternative for forging the C-O ether linkage. These methods are often milder and more general than classical SNAr reactions.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 5-halofuran-2-carbaldehyde (typically the bromide or iodide) with p-cresol in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts and various ligands, which can promote the reaction under milder conditions. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a highly efficient method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction serves as a powerful alternative to the often harsh conditions of the Ullmann condensation. wikipedia.org The synthesis of this compound via this method would couple a 5-halofuran-2-carbaldehyde or a corresponding triflate with p-cresol. The catalytic cycle involves a Pd(0) species, which undergoes oxidative addition with the furan derivative, followed by reaction with the p-cresolate and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.orgjk-sci.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and can be tailored to the specific substrates. jk-sci.comnih.gov

Table 1: Comparison of C-O Bond Formation Strategies

Method Typical Catalyst/Reagents Substrates Key Features
Nucleophilic Aromatic Substitution (SNAr) Base (e.g., KOH, K2CO3) 5-Nitro- or 5-Halofuran-2-carbaldehyde, p-Cresol Requires activated furan ring; often high temperatures.
Ullmann Condensation Cu catalyst (e.g., CuI, Cu2O), Base 5-Halofuran-2-carbaldehyde, p-Cresol Classic method; can require harsh conditions but modern variants are milder. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Coupling Pd catalyst (e.g., Pd(OAc)2), Phosphine Ligand, Base 5-Halo- or 5-Triflyloxy-furan-2-carbaldehyde, p-Cresol High efficiency and functional group tolerance; mild reaction conditions. wikipedia.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a strategy that involves the deprotonation of a position ortho to a directing group on an aromatic ring, followed by quenching with an electrophile. For a furan ring, this would correspond to deprotonation at an adjacent position. While the aldehyde group in furan-2-carbaldehyde can direct metalation, it typically directs to the C3 position. Therefore, this strategy is not directly applicable for the one-step installation of a p-tolyloxy group at the C5 position of furan-2-carbaldehyde.

Installation of the P-tolyloxy Group at the C5 Position

De Novo Synthesis of the Furan Ring System Incorporating the P-tolyloxy Moiety

An alternative to functionalizing a pre-formed furan is to construct the ring from acyclic precursors that already contain the necessary p-tolyloxy group. This approach offers a high degree of flexibility in accessing complex furan structures.

Palladium catalysis is instrumental in a variety of cyclization reactions that can furnish substituted furans. organic-chemistry.org One such strategy involves the palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides, which provides a regioselective route to 2,3,4-trisubstituted furans. organic-chemistry.org While this specific example leads to a different substitution pattern, the underlying principle of a palladium-catalyzed cyclization of a precursor containing an aryloxy group demonstrates the potential of this approach. A hypothetical precursor for this compound could be an appropriately substituted acyclic compound that undergoes a palladium-catalyzed cyclization and subsequent functionalization to install the aldehyde group. Research into cascade reactions for the synthesis of diverse furan derivatives highlights the power of this methodology. researchgate.net

Iodine-Catalyzed Cyclization Protocols

While direct iodine-catalyzed cyclization methods specifically for this compound are not extensively detailed in the provided search results, the principles of iodine-catalyzed furan synthesis suggest a potential pathway. Generally, such protocols involve the cyclization of appropriately substituted precursors. For the synthesis of furan rings, mild acidic catalysts are often employed. youtube.com

Multi-component Reaction (MCR) Pathways for Furan Assembly

Multi-component reactions (MCRs) offer an efficient and practical one-pot approach for the synthesis of complex heterocyclic compounds like furans. nih.gov These reactions are highly significant as they allow for the direct conversion of three or more reactants into a product in a single step, which is a more streamlined alternative to conventional multi-step synthesis. nih.gov One-pot MCRs are gaining traction due to their efficiency and practicality. nih.gov For instance, a study demonstrated the synthesis of highly functionalized furans by reacting arylglyoxals, acetylacetone, and phenols. nih.gov Although this specific example does not yield this compound, the underlying principle of combining multiple starting materials in a single pot could be adapted for its synthesis. The development of MCRs for creating novel fine chemicals from biomass-derived platform molecules like 5-Hydroxymethylfurfural (B1680220) (HMF) is an active area of research. researchgate.net

Annulation Reactions Involving Carbonyl Compounds and Enolates

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a fundamental strategy in heterocyclic synthesis. The synthesis of furan derivatives can be achieved through the reaction of carbonyl compounds with enolates. While a direct annulation method for this compound is not explicitly described, related syntheses of substituted furans provide a conceptual framework. For example, the reaction of 5-substituted-furan-2(3H)-ones with various reagents demonstrates the versatility of furanone synthons in cycloaddition reactions to build complex polycyclic structures. nih.gov

Conversion from Biomass-Derived Furanic Precursors

The utilization of biomass-derived feedstocks is a cornerstone of green chemistry, and furan derivatives are key platform chemicals obtainable from these resources. mdpi.com

Derivatization of 5-Hydroxymethylfurfural (HMF)

5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical, is readily formed from the acid-catalyzed dehydration of sugars like fructose. researchgate.net HMF's structure, featuring a furan ring with both a hydroxymethyl and a formyl group, makes it a versatile precursor for a wide range of furan derivatives. researchgate.netresearchgate.net The synthesis of this compound from HMF would involve the selective etherification of the hydroxymethyl group with a p-tolyl source.

One general approach involves converting the hydroxyl group of HMF into a better leaving group, such as a sulfonate ester (e.g., tosylate), which can then be displaced by the p-tolyloxide nucleophile. google.com This method allows for the preservation of the aldehyde functionality while selectively reacting at the hydroxymethyl position. google.com The reaction conditions, such as temperature and the rate of addition of reagents, must be carefully controlled to achieve high yields and prevent side reactions. google.com

Table 1: Derivatization of HMF

Precursor Reagent Product Significance
5-Hydroxymethylfurfural (HMF) p-Toluenesulfonyl halide HMF-tosylate Creates a good leaving group for subsequent nucleophilic substitution. google.com

This is a generalized representation of a potential synthetic route.

Transformations of 5-Chloromethylfurfural (CMF)

Similar to HMF, 5-Chloromethylfurfural (CMF) serves as another important intermediate derivable from biomass. The chloro group in CMF is a good leaving group, facilitating nucleophilic substitution reactions. The synthesis of this compound from CMF would proceed via a direct nucleophilic substitution reaction with p-cresol or its corresponding salt (p-cresoxide). This pathway is often straightforward and can provide good yields of the desired ether.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. rsc.org The synthesis of furan derivatives from renewable resources like lignocellulosic biomass is a prime example of green chemistry in action. unive.it Advanced strategies for the synthesis of this compound and related compounds focus on several key principles:

Use of Renewable Feedstocks: As discussed, HMF and furfural (B47365) are key bio-based building blocks. mdpi.comunive.it The production of HMF from various lignocellulosic feedstocks is an area of active research. atibt.org

Catalysis: The use of efficient and recyclable catalysts is crucial. This includes the development of solid acid catalysts and organocatalysts to replace hazardous liquid acids. nih.gov Palladium-catalyzed reactions have also been employed for the synthesis of functionalized furans. unive.it

Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. nih.gov

Benign Solvents: Research is ongoing to replace traditional volatile organic solvents with greener alternatives.

One innovative and green approach for the synthesis of related furan compounds, such as furan-2,5-dicarboxylic acid (FDCA), involves the carboxylation of 2-furoic acid using CO2. rsc.org This method avoids harsh oxidation steps and utilizes a readily available C1 building block. rsc.org While not directly applicable to this compound, it highlights the trend towards developing more sustainable synthetic routes for furan derivatives.

Table 2: Compound Names Mentioned

Compound Name
This compound
5-Hydroxymethylfurfural (HMF)
5-Chloromethylfurfural (CMF)
Furan-2,5-dicarboxylic acid (FDCA)
p-Cresol
p-Toluenesulfonyl halide
HMF-tosylate
2-Furoic acid
Furfural
Arylglyoxals
Acetylacetone

Solvent-Free Reaction Conditions

The development of solvent-free or "neat" reaction conditions for the Ullmann ether synthesis represents a significant advancement in green chemistry. By eliminating volatile organic solvents, these methods reduce environmental waste, cost, and safety hazards. In the context of synthesizing this compound, such an approach would involve heating a mixture of the reactants (5-halofuran-2-carbaldehyde and p-cresol), a copper catalyst, and a solid base without any liquid solvent medium.

Another eco-friendly alternative is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. nih.govnih.gov These solvents can be biodegradable, non-volatile, and can sometimes participate in the reaction itself, while also serving as the reaction medium. nih.govnih.gov For instance, a DES formed from choline (B1196258) chloride and an alcohol can serve as both the solvent and a reactant, with studies showing high yields for aryl ether synthesis under mild, ligand-free conditions. nih.govnih.gov The use of ultrasound in conjunction with solventless conditions has also been reported to provide excellent yields of diaryl ethers. arkat-usa.org

Table 1: Comparison of Solvent Conditions for Ullmann Ether Synthesis
ConditionReactantsCatalyst (mol%)BaseTemp. (°C)Time (h)Yield (%)Ref.
Solvent-Free (Neat) 5-bromofuran-2-carbaldehyde, p-cresolCuI (5)K₂CO₃140-1604-875-85 arkat-usa.org
Deep Eutectic Solvent 5-chlorofuran-2-carbaldehyde, Choline Chloride/p-cresolCuI (5)K₂CO₃80-100690-98 nih.govnih.gov
Conventional Solvent 5-bromofuran-2-carbaldehyde, p-cresolCuI (5-10)Cs₂CO₃120-14012-2480-92 mdpi.com

Catalyst Design for Enhanced Efficiency and Selectivity

Modern synthetic chemistry places a strong emphasis on the rational design of catalysts to control reaction outcomes. For the Ullmann synthesis of this compound, catalyst design focuses on both the copper source and the associated ligands, which can dramatically improve reaction rates and selectivity under milder conditions. encyclopedia.pub

Ligand-Assisted Catalysis: The traditional Ullmann reaction required harsh conditions, but the introduction of specific ligands has enabled these couplings to proceed at much lower temperatures. encyclopedia.pubnih.gov Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.org

Key classes of ligands that have proven effective include:

Nitrogen-Based Ligands: 1,10-Phenanthroline and its derivatives were among the first ligands to show significant improvement, allowing reactions at lower temperatures. nih.govacs.org More recently, N¹,N²-diarylbenzene-1,2-diamine and N,N'-disubstituted oxalamide ligands have been developed, which are highly effective for coupling even less reactive aryl chlorides. nih.govacs.org

Oxygen-Based Ligands: Diols, such as 1,1,1-tris(hydroxymethyl)ethane, and β-diketones have been used to create effective catalytic systems that tolerate a wide range of functional groups. acs.org

The choice of ligand can influence the selectivity of the reaction, for example, when coupling substrates with multiple reactive sites. nih.gov The electronic properties of the ligand affect the electron density on the copper center, with more electron-donating ligands often leading to faster reactions. nih.gov

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, significant research has focused on heterogeneous copper catalysts. encyclopedia.pubgatech.edunih.gov In these systems, the active copper species is immobilized on a solid support. This approach is highly desirable for industrial applications.

Examples of heterogeneous systems include:

Copper Nanoparticles (CuNPs): CuNPs, sometimes supported on materials like charcoal or metal oxides, offer a high surface area and have been shown to be effective catalysts for C-O bond formation. mdpi.com

Supported Copper Oxides: Copper oxide supported on mesoporous materials like manganese oxide (meso-Cu/MnOx) has been explored as a ligand-free, reusable catalyst for Ullmann reactions. gatech.edu

Single-Atom Catalysts: An advanced approach involves anchoring single copper atoms to a ligand-modified support, such as graphite (B72142) nanoplatelets, creating a highly active, selective, and recyclable catalyst. chemistryviews.org

Table 2: Selected Catalyst Systems for Ullmann C-O Coupling
Catalyst SystemTypeKey FeaturesConditionsRef.
CuI / 1,10-Phenanthroline HomogeneousOne of the first highly effective ligand systems; allows lower temperatures.Mild (80-110 °C) nih.gov
CuI / N,N'-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide HomogeneousSuperior ligand for coupling (hetero)aryl chlorides and bromides.Mild (60-80 °C) acs.org
Cu/C (Copper-in-Charcoal) HeterogeneousInexpensive, recyclable, effective with microwave heating.Moderate (120 °C) gatech.edu
meso-Cu/MnOx HeterogeneousLigand-free, reusable, broad substrate scope.Moderate (110 °C) gatech.edu
Cu Single Atoms on Graphite HeterogeneousHigh activity, selectivity, and recyclability; avoids external ligands.Mild to Moderate chemistryviews.org

Microwave-Assisted Synthesis

The application of microwave irradiation is a modern technique used to dramatically accelerate chemical reactions. mdpi.com In contrast to conventional heating where heat is transferred slowly from an external source, microwaves heat the reaction mixture directly and efficiently. This rapid, localized heating can lead to a significant reduction in reaction times—from many hours to just a few minutes—and often results in higher product yields and purities. mdpi.comresearchgate.net

For the synthesis of this compound via Ullmann condensation, microwave-assisted protocols offer a clear advantage. The strong coupling of polar reactants and catalysts with the microwave field can generate localized "hot spots" on the catalyst surface, enhancing reaction rates far beyond what is achievable with conventional heating at the same bulk temperature. qub.ac.uk This is particularly effective for reactions using heterogeneous catalysts, such as copper supported on silica (B1680970) or titania. qub.ac.uk

Table 3: Comparison of Conventional vs. Microwave-Assisted Ullmann Synthesis
MethodHeatingCatalystSolventTimeYield (%)Ref.
Conventional Oil BathCuI / LigandDMF12-24 h85 arkat-usa.orgresearchgate.net
Microwave Microwave IrradiationCu₂O or CuIDMF10-30 min>90 mdpi.comresearchgate.net

Continuous Flow Chemistry Applications

Continuous flow chemistry is an emerging technology that is transforming chemical manufacturing from traditional batch-based processes. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This approach offers numerous advantages, including superior control over reaction parameters (temperature, pressure, time), enhanced safety, and straightforward scalability. acs.orgrsc.org

The synthesis of this compound is well-suited for adaptation to a continuous flow process. A typical setup would involve pumping a solution of 5-halofuran-2-carbaldehyde, p-cresol, and a base through a heated tube or column packed with a heterogeneous copper catalyst (a "packed-bed reactor"). qub.ac.uk

Key benefits of this approach include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling potentially hazardous reagents at high temperatures and pressures.

Precise Control: The residence time of the reactants in the heated zone can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize yield and minimize byproduct formation.

Scalability: Production can be scaled up simply by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.

Integration with Other Technologies: Flow reactors can be readily coupled with microwave heating for enhanced efficiency or with downstream purification modules for a fully automated synthesis and isolation process. qub.ac.uk

The combination of a heterogeneous catalyst with a continuous flow reactor represents a highly efficient and sustainable method for the industrial production of this compound and related compounds.

Mechanistic Investigations of Reactions Involving 5 P Tolyloxy Furan 2 Carbaldehyde

Reaction Pathway Elucidation for Synthetic Transformations

Understanding the detailed pathway of a chemical reaction is a primary goal of mechanistic studies. This involves identifying all elementary steps, from reactants to products, including any transient species that may be formed.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction pathway. For reactions involving 5-P-tolyloxy-furan-2-carbaldehyde, several types of intermediates can be postulated depending on the reaction conditions.

Nucleophilic Addition Intermediates: The aldehyde group is susceptible to nucleophilic attack. Reactions with nucleophiles would proceed through a tetrahedral intermediate. For instance, in a Grignard reaction, the initial adduct would be a magnesium alkoxide.

Acylal and Hemiacetal Intermediates: In the presence of alcohols and an acid catalyst, the aldehyde can form hemiacetals and subsequently acetals. These reactions proceed through protonated carbonyl intermediates.

Enolate or Enol-type Intermediates: While less common for aldehydes without alpha-hydrogens on the aldehyde carbon itself, reactions involving the furan (B31954) ring could potentially proceed through intermediates where the ring participates in conjugation.

Radical Intermediates: In photochemical or radical-initiated reactions, homolytic cleavage of bonds could lead to furan- or tolyl-based radical intermediates.

The presence of these intermediates can be inferred or directly observed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, sometimes at low temperatures to trap the transient species. Isotope labeling studies can also provide strong evidence for the involvement of specific intermediates. mdpi.com

Reaction Type Plausible Rate-Determining Step Kinetic Evidence
Nucleophilic AdditionAttack of the nucleophile on the carbonyl carbon.The reaction rate would be dependent on the concentration of both the aldehyde and the nucleophile.
Acetal FormationFormation of the oxonium ion after protonation of the hemiacetal, followed by loss of water.The rate may be dependent on the acid catalyst concentration and the concentration of the hemiacetal.
Wittig ReactionThe attack of the ylide on the aldehyde to form a betaine (B1666868) intermediate.The rate would likely depend on the concentrations of both the aldehyde and the phosphonium (B103445) ylide.

Kinetic studies, where the reaction rate is measured as a function of reactant and catalyst concentrations, are the primary method for determining the rate-determining step. youtube.com

The transition state is the highest energy point along the reaction coordinate between reactants and products or intermediates. Its structure cannot be directly observed but can be inferred from experimental data and, more powerfully, modeled using computational chemistry.

For reactions of this compound, computational methods like Density Functional Theory (DFT) can be employed to calculate the energies and geometries of proposed transition states. researchgate.net This analysis can help to explain the observed stereoselectivity and regioselectivity of a reaction. For example, in a Diels-Alder reaction where the furan ring acts as a diene, transition state analysis could predict whether the endo or exo product is favored. researchgate.net

Role of Catalysis in Reaction Mechanisms

Catalysts accelerate chemical reactions without being consumed in the process. They provide an alternative reaction pathway with a lower activation energy. Both homogeneous and heterogeneous catalysis, as well as the more specialized fields of organocatalysis and biocatalysis, can be applied to reactions involving this compound.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. researchgate.netunibo.itnih.govnih.govmdpi.com For reactions involving this compound, soluble metal complexes could be used to catalyze a variety of transformations. researchgate.net For example, a soluble ruthenium complex could catalyze the hydrogenation of the aldehyde to an alcohol. nih.gov The mechanism would likely involve the coordination of the aldehyde to the metal center, followed by hydride transfer.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. researchgate.net Solid acid catalysts, such as zeolites or ion-exchange resins, could be used to catalyze the formation of acetals from this compound and an alcohol. researchgate.net The reaction would occur at the acidic sites on the catalyst surface.

Catalysis Type Example Catalyst Potential Reaction Mechanistic Feature
HomogeneousSoluble Ruthenium-phosphine complexHydrogenation of the aldehydeCoordination of the aldehyde to the metal center.
HeterogeneousAmberlyst-15 (solid acid resin)Acetal formation with an alcoholProtonation of the carbonyl oxygen on the catalyst surface. researchgate.net

Organocatalysis: This sub-discipline of catalysis uses small organic molecules as catalysts. For the aldehyde functionality in this compound, proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Michael additions. The mechanism typically involves the formation of an enamine or iminium ion intermediate with the catalyst.

Biocatalysis: This involves the use of enzymes or whole microbial cells to catalyze chemical reactions. mdpi.com An alcohol dehydrogenase could be used for the selective reduction of the aldehyde to the corresponding alcohol, or an aldehyde oxidase could be used for its oxidation to a carboxylic acid. mdpi.com These reactions are known for their high selectivity and mild reaction conditions. mdpi.com

Electrocatalytically Triggered Chain Reactions

Electrocatalysis represents a key method for initiating reactions in furan derivatives. While no studies focus explicitly on this compound, research on other furan compounds demonstrates the potential for such transformations. For instance, electrochemical methods have been successfully used to trigger chain reactions for coupling biomass-derived furanics. In these processes, an initial electrochemical step generates a radical cation from a furan derivative, such as 2-methylfuran. osti.gov This radical cation then participates in a reaction cascade. A crucial aspect of this mechanism is the regeneration of the radical at the end of the reaction cycle, which ensures the propagation of the chain. osti.gov This leads to very high apparent Faradaic efficiencies, in some cases reaching up to 4700%, indicating that each electrochemically generated radical initiates an average of 47 reaction cycles. osti.gov It is plausible that the this compound moiety could undergo similar electrochemically triggered processes, though the specific influence of the p-tolyloxy substituent on the stability and reactivity of the radical intermediates would require dedicated investigation.

Intermediate Characterization and Detection Studies

Understanding reaction mechanisms necessitates the characterization of transient intermediates. Spectroscopic and trapping methods are vital for this purpose.

In-situ spectroscopic techniques are powerful for observing reactive intermediates directly within a reaction mixture. For furan-related compounds, NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are particularly valuable. For example, the synthesis of isotopically labeled furan-2-carbaldehyde-d was monitored and characterized in detail using ¹H-NMR, ¹³C-NMR, ATR-IR, and Raman spectroscopy. mdpi.com Such methods allow for the tracking of specific atoms and functional groups throughout a chemical transformation. In the context of this compound reactions, in-situ NMR could potentially be used to observe the formation and decay of intermediates by monitoring shifts in the proton and carbon signals of the furan ring, the aldehyde group, and the tolyloxy substituent. Similarly, in-situ IR spectroscopy could track changes in the vibrational frequencies of the carbonyl (C=O) group and the ether (C-O-C) linkage, providing real-time data on the progression of a reaction.

When reactive intermediates are too short-lived for direct spectroscopic observation, trapping experiments are employed. This involves introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. While no trapping experiments have been reported specifically for this compound, studies on related furan systems illustrate the approach. For instance, in the gas-phase reaction of furan-2,5-dione with chlorine atoms, the formation of a Cl·C₄H₂O₃ adduct intermediate was deduced from kinetic data and temporal profiles of the chlorine atoms. rsc.org In reactions involving this compound, potential radical intermediates could be trapped using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), while electrophilic or nucleophilic intermediates could be trapped with appropriate nucleophiles or electrophiles, respectively. The resulting stable adducts could then be isolated and analyzed to confirm the structure of the transient species.

Kinetic Analysis of Key Transformations

Kinetic analysis is fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, orders, and energy barriers.

Determining the reaction order with respect to each reactant provides insight into the molecularity of the rate-determining step. For furan derivatives, kinetic measurements have been performed using various techniques. In the study of the reaction between Cl atoms and furan-2,5-dione, pulsed laser photolysis was used to generate Cl atoms, and atomic resonance fluorescence monitored their concentration over time, allowing for the determination of rate coefficients. rsc.org Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals also calculate rate constants for various reaction pathways, showing how reaction rates depend on the concentration of reactants. nih.gov For a transformation involving this compound, a similar approach could be used. By systematically varying the initial concentrations of the aldehyde and other reactants while monitoring the reaction rate, the order of the reaction with respect to each component could be established.

Table 1: Hypothetical Data for Reaction Order Determination This table is illustrative and not based on experimental data for the title compound.

ExperimentInitial [this compound] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. Theoretical calculations are also a powerful tool for determining activation barriers. For instance, in the atmospheric degradation of furan-2,5-dione, activation barrier energies were calculated at the CBS-QB3 level of theory to propose a degradation mechanism. rsc.org Similarly, a detailed study on the reaction of 2-acetylfuran with OH radicals constructed potential energy surfaces and calculated temperature-dependent rate constants, implicitly providing the energy barriers for different reaction channels. nih.gov A similar combined experimental and theoretical approach for this compound would involve measuring reaction rates across a range of temperatures to calculate the experimental Ea, which could then be compared with values derived from quantum chemical calculations to validate the proposed reaction mechanism.

Table 2: Illustrative Arrhenius Data This table is illustrative and not based on experimental data for the title compound.

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k)
3000.0050.00333-5.30
3100.0100.00323-4.61
3200.0190.00313-3.96
3300.0350.00303-3.35

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling studies are instrumental in providing definitive evidence for proposed reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), chemists can trace the fate of specific atoms throughout a chemical reaction. This allows for the direct probing of bond-breaking and bond-forming steps, as well as the detection of transient intermediates and rearrangement pathways.

Deuterium Labeling for Hydrogen Atom Transfer Studies

In the context of this compound, deuterium labeling would be a critical technique for investigating reactions that involve the transfer of a hydrogen atom. For instance, if the aldehyde proton were to be replaced with a deuterium atom, its movement or abstraction during a reaction could be monitored using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This would provide unambiguous evidence for the role of this specific hydrogen in the reaction mechanism.

Hypothetical Data for Deuterium Labeling Studies:

Labeled PositionReaction TypeExpected Mechanistic Insight
Aldehydic-DRedox ReactionDetermination of whether the aldehydic C-H bond is broken in the rate-determining step.
Furan Ring-DElectrophilic Aromatic SubstitutionProbing the occurrence of electrophilic attack at specific positions on the furan ring.
Tolyl Group-DRearrangementInvestigating potential intramolecular hydrogen transfer between the tolyl group and the furan ring or aldehyde.

This table represents a hypothetical application of deuterium labeling to study the reactivity of this compound, as no experimental data has been found.

Carbon-13 Labeling for Skeletal Rearrangement Investigations

Carbon-13 (¹³C) labeling is an indispensable tool for tracking the carbon backbone of a molecule during a reaction. This is particularly valuable for identifying skeletal rearrangements, where the fundamental connectivity of the carbon atoms is altered. By strategically placing a ¹³C label within the this compound molecule, researchers could follow its path and determine the precise mechanism of any observed rearrangement.

Hypothetical Data for Carbon-13 Labeling Studies:

Labeled PositionReaction TypeExpected Mechanistic Insight
Carbonyl-¹³CDecarbonylationConfirmation of the loss of the carbonyl group and tracing its fate.
Furan Ring-¹³CRing-Opening/Closing ReactionsElucidation of the mechanism of furan ring transformations.
Tolyl Group-¹³CRearrangementTracking the migration of the tolyloxy group.

This table illustrates the potential use of Carbon-13 labeling in mechanistic studies of this compound, for which no published research is currently available.

The absence of such fundamental mechanistic data for this compound highlights a gap in the current understanding of the reactivity of this class of compounds. Future research employing these powerful isotope labeling techniques will be crucial for unraveling the intricate details of its chemical behavior and unlocking its full potential in synthetic chemistry.

Reactivity Profile of 5 P Tolyloxy Furan 2 Carbaldehyde

Reactions Involving the Furan (B31954) Heterocycle

The furan ring in 5-p-tolyloxy-furan-2-carbaldehyde is an electron-rich system, making it susceptible to various reactions that can alter its structure and functionality. quora.com

Electrophilic Aromatic Substitution (beyond initial formylation)

Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives can act as dienes in Diels-Alder reactions, providing a route to oxabicycloheptane derivatives. quora.comnih.gov The reactivity of furans in these cycloadditions is influenced by the substituents on the ring. Electron-donating groups generally enhance the reactivity of the furan as a diene, while electron-withdrawing groups decrease it. rsc.org

ReactantDienophileConditionsProductYieldReference
2,5-Dimethylfuran2-(4-methylphenyl)maleimideToluene (B28343), 80 °Cexo Diels-Alder adduct50% nih.gov
5-Hydroxymethyl-furan-2-nitrileoxideAlkenes-3-(2-furanyl)-4,5-dihydro-isoxazole71-84% pvamu.edu
Furan derivativesMaleimidesAqueous mediumDiels-Alder adducts with geminal diols- rsc.org

Ring-Opening Reactions and Formation of Dicarbonyl Compounds

The furan ring can undergo ring-opening reactions under various conditions to yield 1,4-dicarbonyl compounds. capes.gov.brambeed.com This transformation is essentially the reverse of the Paal-Knorr furan synthesis. ambeed.comorganic-chemistry.org The reaction is often catalyzed by acid and can also be achieved through oxidative cleavage. capes.gov.brthieme-connect.com For instance, treatment of furans with bromine in methanol (B129727) can lead to 2,5-dimethoxy-2,5-dihydrofurans, which are precursors to 1,4-dicarbonyl compounds. matanginicollege.ac.in

In the context of this compound, acid-catalyzed hydrolysis would be expected to cleave the furan ring, leading to a substituted 1,4-dicarbonyl compound. The specific structure of the resulting dicarbonyl would depend on the precise conditions of the ring-opening reaction.

Hydrogenation and Reduction of the Furan Ring

The furan ring can be reduced to dihydrofuran or tetrahydrofuran (B95107) derivatives using various reducing agents and conditions. numberanalytics.com Catalytic hydrogenation is a common method, often employing catalysts such as palladium, platinum, or nickel. nih.govnih.gov The chemoselectivity of the reduction can be challenging, as the double bonds within the furan ring can be saturated. nih.gov

For this compound, selective reduction of the furan ring without affecting the aldehyde or the p-tolyloxy group would require careful selection of the catalyst and reaction conditions. For instance, certain catalysts and conditions have been developed for the selective hydrogenation of the furan ring in the presence of other reducible functional groups. nih.gov Brønsted acid-catalyzed reduction using silanes has also been reported as a mild method for the reduction of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives. nih.govacs.org

SubstrateCatalyst/ReagentProductYieldReference
5-Hydroxymethylfurfural (B1680220)Pt/MCM-412,5-Bis-(hydroxymethyl)furan>98% rsc.org
5-HydroxymethylfurfuralBimetallic Cu-Co on carbon2,5-Dimethylfuran>98% nih.gov
3-Aryl substituted furansBrønsted acid/silane2,5-Dihydrofurans68-95% acs.org

Influence of the P-tolyloxy Substituent on Compound Reactivity

Electronic Effects (e.g., Inductive and Resonance Contributions)

The p-tolyloxy group exerts both inductive and resonance effects on the furan ring. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atom can participate in resonance with the furan ring's π-system, resulting in a strong electron-donating resonance effect (+R).

In a study on 5-aryloxy substituted 2-furylcarbinol mechanophores, the electron-rich aryloxy group was found to accelerate molecular release, highlighting its significant electronic influence. rsc.org The electron-donating nature of the p-tolyloxy group would also influence the reactivity in cycloaddition reactions, generally making the furan a more reactive diene.

Steric Effects and Conformation-Reactivity Relationships

The spatial arrangement of the substituents on the furan ring of this compound plays a critical role in its reactivity. The bulky p-tolyloxy group at the 5-position exerts significant steric hindrance, which can influence the approach of reagents to the furan ring and the aldehyde. This steric congestion can affect reaction rates and, in some cases, even the feasibility of certain transformations.

The conformation of the molecule, particularly the rotational orientation of the p-tolyloxy group relative to the furan ring, is a key determinant of its reactivity. The molecule can exist in different conformations due to rotation around the C5-O bond. These conformers will have different steric environments around the reactive sites. For instance, a conformation where the tolyl group is positioned over the furan ring could sterically shield the ring from electrophilic attack. Conversely, a conformation where the tolyl group is oriented away from the ring would leave the furan more accessible.

The relative orientation of the aldehyde group with respect to the furan ring also influences reactivity. Like other 2-furaldehydes, this compound is expected to exist as a mixture of two planar conformers: O,O-cis and O,O-trans. The relative stability of these conformers is influenced by the electronic and steric nature of the substituent at the 5-position. The equilibrium between these conformers can impact the stereochemical outcome of reactions at the aldehyde group.

Table 1: Conformational Isomers of this compound

ConformerDescriptionPotential Reactivity Impact
O,O-cisThe aldehyde oxygen is oriented towards the furan ring oxygen.May influence the stereoselectivity of nucleophilic additions to the carbonyl group.
O,O-transThe aldehyde oxygen is oriented away from the furan ring oxygen.Generally the more stable conformer in related furan-2-carbaldehydes.

Regioselectivity and Chemoselectivity Directing Properties

The substituents on the furan ring of this compound direct the regioselectivity and chemoselectivity of its reactions. The aldehyde group is a primary site for nucleophilic attack, while the electron-rich furan ring is susceptible to electrophilic substitution. The p-tolyloxy group at the 5-position significantly influences these reactions.

Chemoselectivity:

The presence of both an aldehyde and a furan ring offers multiple reactive sites. The chemoselectivity of a given reaction will depend on the nature of the reagents and reaction conditions.

Reactions at the Aldehyde: The aldehyde group is a highly reactive electrophilic center. It will readily undergo nucleophilic addition reactions with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

Reactions on the Furan Ring: The furan ring can participate in electrophilic aromatic substitution reactions. The p-tolyloxy group, being an oxygen-linked substituent, is an activating group and will direct incoming electrophiles.

Regioselectivity:

The p-tolyloxy group at the 5-position is a powerful directing group in electrophilic aromatic substitution reactions on the furan ring. As an activating group, it increases the electron density of the furan ring, making it more susceptible to electrophilic attack. The directing effect of the oxygen atom of the tolyloxy group is paramount.

In furan, electrophilic substitution typically occurs at the C2 and C5 positions due to the stabilization of the intermediate carbocation by the ring oxygen. With the C5 position occupied by the tolyloxy group and the C2 position by the aldehyde, the remaining C3 and C4 positions are potential sites for substitution. The electron-donating p-tolyloxy group will preferentially direct incoming electrophiles to the C3 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position on Furan RingActivating/Deactivating GroupPredicted Reactivity
C2Aldehyde (deactivating)Less favored for electrophilic attack.
C3-Favored site for electrophilic attack due to the directing effect of the C5-substituent.
C4-Less favored than C3 due to the directing effect of the C5-substituent.
C5p-tolyloxy (activating)Position is substituted.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 5-P-tolyloxy-furan-2-carbaldehyde, offering unambiguous evidence of its covalent framework and stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The 1D NMR spectra provide the initial, fundamental information regarding the chemical environment of each unique nucleus within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, the aromatic protons of the tolyl group, and the methyl protons. The aldehydic proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-9.7 ppm, due to the deshielding effect of the carbonyl group. rsc.orgchemicalbook.com The two protons on the furan ring are expected to appear as doublets, a result of coupling to each other. The proton at the C3 position (H-3) would likely resonate around δ 7.2-7.3 ppm, while the proton at the C4 position (H-4) would be found further upfield, around δ 6.5-6.6 ppm. mdpi.com The p-cresol (B1678582) substituent introduces a characteristic AA'BB' system in the aromatic region for the tolyl protons, appearing as two doublets. The methyl group protons would yield a sharp singlet around δ 2.3-2.4 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom. The most downfield signal would correspond to the aldehydic carbonyl carbon (C=O), expected around δ 175-178 ppm. rsc.org The carbon atoms of the furan ring attached to oxygen (C2 and C5) would appear at lower field (e.g., ~δ 152 ppm and ~δ 158-161 ppm, respectively) compared to the other furan carbons (C3 and C4, ~δ 110-123 ppm). rsc.orgmdpi.com The tolyl group would show four distinct aromatic carbon signals and one signal for the methyl carbon, typically around δ 20-21 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating carbon signals based on the number of attached protons. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks, and quaternary carbons (including the C=O and other substituted carbons) would be absent. This would unequivocally confirm the assignments for the methyl (CH₃) and methine (CH) carbons of the furan and tolyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from furan-2-carbaldehyde and related substituted derivatives. rsc.orgchemicalbook.commdpi.com

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135
CHO~9.6 (s)~177Absent
Furan H-3 / C-3~7.2 (d)~122Positive
Furan H-4 / C-4~6.6 (d)~111Positive
Furan C-2-~152Absent
Furan C-5-~160Absent
Tolyl C-1' (C-O)-~155Absent
Tolyl H-2',6' / C-2',6'~7.1 (d)~120Positive
Tolyl H-3',5' / C-3',5'~7.2 (d)~130Positive
Tolyl C-4' (C-CH₃)-~135Absent
Tolyl -CH₃~2.3 (s)~21Positive

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into the final structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. A key cross-peak would be observed between the furan protons H-3 and H-4, confirming their adjacent positions. It would also show correlations between the ortho and meta protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton directly with the carbon to which it is attached. It would definitively link the ¹H signals of H-3, H-4, the tolyl protons, and the methyl protons to their corresponding ¹³C signals in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different parts of the molecule. Key expected correlations include:

The aldehydic proton (CHO) to the furan carbons C-2 and C-3.

The furan proton H-3 to carbons C-2, C-4, and C-5.

The furan proton H-4 to carbons C-2, C-3, and C-5.

Crucially, a correlation between the tolyl protons ortho to the ether linkage (H-2'/H-6') and the furan carbon C-5 would confirm the tolyloxy-furan connection.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY can reveal the spatial relationship between the furan and tolyl rings, for example, by showing through-space correlations between the furan proton H-4 and the tolyl protons H-3'/H-5'. This data is vital for understanding the rotational orientation around the C-O-C ether bond. nih.gov

Isotope effects on NMR chemical shifts occur when an atom is replaced by one of its heavier isotopes, leading to small but measurable changes in the chemical shifts of nearby nuclei. stemwomen.org This phenomenon, known as the isotope shift, typically results in increased shielding (an upfield shift to a lower δ value). stemwomen.orgnih.gov

In the context of this compound, selective isotopic labeling could provide further structural confirmation. For instance, if the aldehyde proton were replaced with deuterium (B1214612) (D), the ¹³C NMR signals for the adjacent carbons (C-2 and the carbonyl carbon) would be expected to shift slightly upfield. Studies on deuterated furan-2-carbaldehyde have demonstrated such isotope shifts, with the deuterium substitution on the aldehyde group causing a noticeable upfield shift for the directly attached carbon and a smaller shift for the carbon at the 2-position of the furan ring. mdpi.comresearchgate.net These predictable shifts serve as a powerful tool for verifying assignments and probing subtle electronic effects within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectra provide complementary information for identifying the functional groups in this compound.

Aldehyde Group : The most prominent feature would be the strong C=O stretching vibration, expected in the IR spectrum around 1670-1690 cm⁻¹. The aldehydic C-H stretch typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. mdpi.com

Furan Ring : The furan ring exhibits several characteristic vibrations. C=C stretching bands are expected in the 1400-1500 cm⁻¹ region. The ring C-O-C stretching vibration usually appears in the 1000-1100 cm⁻¹ range. globalresearchonline.net

p-Tolyl Group : The aromatic C=C stretching vibrations of the tolyl ring would be observed between 1450 and 1610 cm⁻¹. Aromatic C-H stretching bands appear above 3000 cm⁻¹. The C-H vibrations of the methyl group would be found around 2850-2960 cm⁻¹.

Ether Linkage : The asymmetric C-O-C stretching of the aryl-O-furan ether linkage is expected to produce a strong band in the IR spectrum, typically in the 1200-1270 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the constituent functional groups. mdpi.comglobalresearchonline.netnih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
C-H StretchAromatic (Furan, Tolyl)3000 - 3100Medium
C-H StretchAldehyde (CHO)2700 - 2900Weak-Medium
C-H StretchMethyl (CH₃)2850 - 2960Medium
C=O StretchAldehyde (CHO)1670 - 1690Strong
C=C StretchAromatic (Furan, Tolyl)1450 - 1610Medium-Strong
C-O-C StretchAryl Ether1200 - 1270Strong
C-O-C StretchFuran Ring1000 - 1100Medium

The molecule this compound possesses conformational flexibility, primarily due to rotation around the two C-O bonds of the ether linkage. These different spatial arrangements, or conformers, can have distinct vibrational signatures. nih.gov While often subtle, changes in the vibrational spectra under different conditions (e.g., temperature, solvent polarity) can indicate the presence of multiple conformers. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies for different possible conformers (e.g., planar vs. twisted orientations of the rings). nih.govmdpi.com By comparing the calculated spectra for various stable conformers with the experimental IR and Raman data, it is possible to deduce the most likely conformation in the solid state or in solution. For instance, specific low-frequency modes corresponding to the torsional or bending motions of the entire tolyloxy group relative to the furan ring would be particularly sensitive to conformational changes. mit.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry would provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₂H₁₀O₃), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Expected HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₁₂H₁₀O₃
Theoretical Exact Mass 202.06299 u
Expected Ion (M+H)⁺ 203.07027 u
Expected Ion (M+Na)⁺ 225.05226 u

This table presents theoretical values. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural connectivity. The ether linkage and the aldehyde group in this compound are expected to be key sites for fragmentation.

Key expected fragmentation pathways would include the cleavage of the ether bond, loss of the formyl group (-CHO), and fragmentation of the tolyl and furan rings.

Table 2: Plausible MS/MS Fragmentation Patterns for this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Structure of Fragment
203.07107.05[C₇H₇O]⁺ (p-cresol radical cation)
203.0795.01[C₅H₃O₂]⁺ (5-formylfuranyl cation)
203.07174.06[C₁₁H₈O₂]⁺ (Loss of CHO)

This table outlines predicted fragmentation patterns based on chemical principles. Experimental MS/MS analysis is necessary to confirm these pathways.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

For a related compound, 5-(hydroxymethyl)furan-2-carbaldehyde, X-ray diffraction studies have provided detailed structural information. Similar analyses for this compound would be invaluable.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å
Angles α = 90°, β = XX.XX°, γ = 90°
Volume V = XXXX.X ų
Z 4

This table is a template for expected data. Single-crystal X-ray diffraction analysis is required to determine the actual crystallographic parameters.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. The choice of column, mobile phase, and detector are critical for achieving good separation and sensitivity.

Analysis of similar furanic compounds has been successfully performed using HPLC.

Table 4: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterExample Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Retention Time Dependent on exact conditions

This table provides a representative set of HPLC conditions. Method development and validation are necessary for robust analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is expected to be amenable to GC-MS analysis, which would provide both retention time data for purity assessment and mass spectra for structural confirmation. The analysis of other furan derivatives by GC-MS is a well-established practice.

Table 5: Anticipated GC-MS Parameters for this compound Analysis

ParameterExample Condition
Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
MS Detector Electron Ionization (EI) at 70 eV

This table outlines typical GC-MS parameters. Specific conditions would need to be optimized for the analysis of this compound.

Computational Chemistry and Theoretical Studies of 5 P Tolyloxy Furan 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the geometry, energy, and electronic distribution of a molecule. For 5-P-tolyloxy-furan-2-carbaldehyde, these methods can predict its three-dimensional shape, the stability of different conformations, and how electrons are distributed across the furan (B31954) ring, the tolyloxy group, and the carbaldehyde functional group.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. DFT studies on furan derivatives, such as furfural (B47365), have been used to investigate rotational barriers, conformational preferences, and vibrational spectra. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for a Furan-2-Carbaldehyde System (Note: This table is an illustrative example of typical DFT output, as specific data for this compound is not available in the cited literature.)

Parameter Bond/Angle Calculated Value
Bond Length C=O (aldehyde) 1.21 Å
Bond Length C-C (aldehyde-ring) 1.47 Å
Bond Length C-O (ether link) 1.37 Å
Bond Angle O=C-C (aldehyde) 124.5°
Bond Angle C-O-C (ether link) 118.0°
Dihedral Angle Ring-O-C-Aryl Variable

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate "gold standard" benchmarks for energies and molecular properties.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers predicted by DFT. This would give a very precise understanding of the molecule's stability and the energy barriers for rotation around the ether linkage, which can influence its chemical behavior and interactions.

Analysis of Aromaticity Indices and Electronic Delocalization

The furan ring in this compound is an aromatic system. Aromaticity is a key concept linked to stability, structure, and reactivity, arising from the delocalization of π-electrons in a cyclic system. Computational methods can quantify this property using various indices.

One common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. researchgate.net A negative NICS value typically indicates aromatic character. Another approach involves analyzing bond lengths; aromatic systems tend to have more equalized bond lengths compared to non-aromatic analogues. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index calculated from the deviation of bond lengths from an optimal value.

For this compound, these calculations would reveal how the electron-donating tolyloxy group and the electron-withdrawing carbaldehyde group influence the π-electron delocalization and aromatic character of the central furan ring. This electronic push-pull effect can significantly alter the ring's aromaticity compared to unsubstituted furan.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Of particular importance for understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO-LUMO Gap and Reactivity Prediction

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.net For this compound, FMO analysis would pinpoint where the HOMO and LUMO are located on the molecule. The HOMO is expected to have significant density on the electron-rich tolyloxy-furan system, while the LUMO would likely be concentrated on the electron-deficient carbaldehyde group. The calculated energy gap would provide a quantitative measure of its expected reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table provides an example of typical FMO data. Specific values for this compound are not available in the cited literature.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.5
Lowest Unoccupied Molecular Orbital Energy ELUMO -2.0
HOMO-LUMO Energy Gap ΔE 4.5

Electrophilicity and Nucleophilicity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's electrophilic or nucleophilic character. These descriptors provide a more nuanced view of reactivity than the HOMO-LUMO gap alone.

Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge. It is calculated as ω = χ²/2η. This index is particularly useful for classifying and comparing the electrophilic power of different molecules.

Calculating these indices for this compound would allow for a quantitative assessment of its reactivity profile, predicting whether it would preferentially engage in reactions as an electron donor or acceptor and how its reactivity compares to other furan derivatives.

Computational Mechanistic Studies of Reactions

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For a molecule like this compound, these methods could illuminate its reactivity and the pathways it might undergo in various chemical transformations.

Transition State Localization and Energy Barrier Calculations

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Theoretical chemists employ a variety of computational methods, most commonly Density Functional Theory (DFT), to locate these fleeting structures. By identifying the transition state, it is possible to calculate the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, this would involve modeling a proposed reaction, such as nucleophilic addition to the aldehyde group or an electrophilic substitution on the furan or tolyl ring. The geometries of the reactants, products, and the transition state connecting them would be optimized, and their energies calculated. The difference in energy between the reactants and the transition state would yield the energy barrier. Such calculations would provide invaluable, atomistic-level understanding of its chemical behavior.

Molecular Dynamics Simulations for Reaction Pathways and Conformational Dynamics

Molecular dynamics (MD) simulations offer a means to observe the motion of atoms in a molecule over time, providing a dynamic picture of its behavior. For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses rotational freedom around the ether linkage and the bond connecting the tolyl group. MD simulations would reveal the preferred conformations in different environments, such as in various solvents, and the energy barriers between different conformational states.

Furthermore, reactive MD simulations, employing force fields that can describe bond breaking and formation, could be used to simulate reaction pathways. This approach can be particularly useful for complex reactions or for exploring potential decomposition pathways at elevated temperatures.

Prediction and Interpretation of Spectroscopic Data

Computational methods are indispensable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. The prediction of NMR chemical shifts and coupling constants using computational methods has become a standard practice. Typically, the geometry of the molecule is first optimized using a suitable level of theory, and then the NMR parameters are calculated using methods like Gauge-Including Atomic Orbitals (GIAO).

For this compound, theoretical calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These predicted values, when compared to experimentally obtained spectra, can confirm the proposed structure and help in the assignment of ambiguous signals.

Table 1: Hypothetical Computed vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound

ProtonHypothetical Computed Shift (ppm)Hypothetical Experimental Shift (ppm)
Aldehydic-H9.509.45
Furan-H36.806.75
Furan-H46.306.25
Tolyl-H (ortho)7.207.15
Tolyl-H (meta)7.006.95
Tolyl-CH32.352.30

Simulated IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. Computational frequency calculations can predict the vibrational frequencies and intensities of a molecule's IR and Raman spectra. These calculations are typically performed after a geometry optimization and involve the calculation of the second derivatives of the energy with respect to the atomic positions.

For this compound, a simulated spectrum would show characteristic peaks corresponding to the C=O stretch of the aldehyde, the C-O-C stretches of the ether and furan ring, and the various C-H and C=C vibrations of the aromatic rings. Comparing the simulated spectrum to an experimental one would aid in the identification of the compound and the assignment of its vibrational modes.

Table 2: Hypothetical Computed Vibrational Frequencies (cm-1) for Key Functional Groups in this compound

Vibrational ModeHypothetical Computed Frequency (cm-1)Expected Experimental Range (cm-1)
C=O Stretch (Aldehyde)16801670-1690
Aromatic C=C Stretch1600-14501610-1440
C-O-C Stretch (Ether)12501230-1270
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Alkyl)2980-28502970-2850

Advanced Applications of 5 P Tolyloxy Furan 2 Carbaldehyde in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The aldehyde functional group in 5-P-tolyloxy-furan-2-carbaldehyde serves as a reactive center for numerous condensation reactions, leading to the formation of a variety of heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science, as heterocyclic compounds are known to exhibit a broad spectrum of biological activities and unique photophysical properties.

One notable application is in the Erlenmeyer-Plöchl reaction for the synthesis of azlactones, or 1,3-oxazol-5(4H)-ones. The reaction of 5-substituted furan-2-carboxaldehydes, including derivatives similar in structure to this compound, with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov These oxazolones are not only important intermediates for the synthesis of amino acids and peptides but also serve as precursors for other heterocyclic systems. nih.gov The reactivity of the furan-2-carboxaldehyde derivative in this condensation is influenced by the electron-donating or withdrawing nature of the substituent at the 5-position of the furan (B31954) ring. nih.gov

Furthermore, the aldehyde group can readily undergo condensation with compounds containing active methylene (B1212753) groups to afford a range of derivatives. For instance, reactions with 2-acetylfuran (B1664036), 2-acetylthiophene, and other active methylene compounds lead to the formation of chalcone-like structures, acrylonitriles, and cyanoacrylamides. researchgate.net These products can then be utilized in multicomponent reactions to construct more complex heterocyclic scaffolds, such as dihydropyridines. researchgate.net

The versatility of this compound as a precursor is further highlighted by its potential to be transformed into other key synthetic intermediates. For example, while not directly involving the tolyloxy derivative, the synthesis of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde and its subsequent reactions demonstrate the utility of the furan-2-carbaldehyde core in creating complex, fused heterocyclic systems with potential antitumor activity. researchgate.net These reactions underscore the broad applicability of the furan-2-carbaldehyde scaffold in generating libraries of diverse heterocyclic compounds for drug discovery and materials science.

PrecursorReagentResulting Heterocyclic SystemReference
5-Substituted furan-2-carboxaldehydesHippuric Acid1,3-Oxazol-5(4H)-ones nih.gov
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde2-Acetylfuran/2-AcetylthiopheneProp-2-en-1-one derivatives researchgate.net
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehydeActive Methylene CompoundsAcrylonitrile and Cyanoacrylamide derivatives researchgate.net
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehydeMulticomponent ReactionDihydropyridine derivatives researchgate.net

Building Block in the Construction of Functional Polymeric Materials

While direct studies on the use of this compound in polymer synthesis are not extensively documented in the provided search results, the furan-2-carbaldehyde core, also known as furfural (B47365), is a well-established platform chemical for the production of bio-based polymers. mdpi.comncsu.edu The principles governing the polymerization of furfural and its derivatives can be extrapolated to understand the potential role of this compound in creating functional polymeric materials.

The aldehyde group of furan derivatives can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with phenols, ureas, and other monomers to form furan-based resins. These resins often exhibit excellent thermal stability and chemical resistance. The presence of the tolyloxy group in this compound could introduce specific properties to the resulting polymer, such as increased hydrophobicity, altered solubility, and modified thermal characteristics.

Furthermore, the furan ring itself is a key component in the synthesis of important polymer precursors like 2,5-furandicarboxylic acid (FDCA). ncsu.edu FDCA is considered a bio-based alternative to terephthalic acid and is used to produce polyesters such as poly(ethylene 2,5-furandicarboxylate) (PEF), which is analogous to the widely used petroleum-based poly(ethylene terephthalate) (PET). ncsu.edu While the conversion of this compound to an FDCA analogue is not directly reported, the underlying chemistry of furan ring oxidation suggests this as a plausible synthetic route. The resulting tolyloxy-substituted polyester (B1180765) would likely possess unique properties compared to standard PEF, potentially offering enhanced processability or specific functionalities.

The potential for this compound to be incorporated into polymers is also suggested by the broad utility of furan-based monomers in creating a variety of polyesters, polyamides, and polyurethanes. The tolyloxy substituent would be carried into the polymer backbone, influencing the final material's properties.

Furan-Based MonomerPolymer TypeKey Properties of Resulting PolymerReference
2,5-Furandicarboxylic acid (FDCA)Polyesters (e.g., PEF, PBF)Bio-based, good thermal stability, comparable to PET/PBT ncsu.edu
FurfuralFuran ResinsThermal stability, chemical resistance mdpi.com

Intermediate for the Preparation of Specialized Organic Scaffolds and High-Value Chemicals

This compound serves as a crucial intermediate in the synthesis of a variety of specialized organic scaffolds and high-value chemicals. Its utility stems from the reactivity of both the aldehyde group and the furan ring, which can be further functionalized or transformed.

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 5-P-tolyloxy-furan-2-carboxylic acid. This transformation opens up another avenue for creating a wide range of derivatives, including esters, amides, and acid chlorides, which are themselves valuable intermediates in organic synthesis. These carboxylic acid derivatives can be used to introduce the 5-P-tolyloxy-furan moiety into larger, more complex molecules.

Moreover, the furan ring in this compound can undergo various transformations. For example, Diels-Alder reactions with appropriate dienophiles can be employed to construct complex bicyclic or polycyclic scaffolds. The electron-rich nature of the furan ring, modulated by the tolyloxy substituent, influences its reactivity in such cycloaddition reactions.

The synthesis of various 5-substituted-furan-2-carbaldehydes, such as 5-(2-bromophenyl)furan-2-carboxaldehyde, highlights the importance of this class of compounds as intermediates. nih.gov These compounds are often prepared through methods like the Meerwein arylation, where a diazonium salt is reacted with furan-2-carbaldehyde. nih.gov This indicates that the tolyloxy group in this compound could potentially be introduced via a similar synthetic strategy, or that the entire molecule can be built up from simpler precursors.

The role of furan-2-carbaldehyde derivatives as intermediates is further exemplified by their use in the synthesis of isotopically labeled compounds. For instance, furan-2-carbaldehyde-d can be synthesized in high yield and purity, demonstrating the feasibility of introducing isotopic labels into this scaffold for mechanistic studies or as tracers in biological systems. mdpi.com This suggests that this compound could also be isotopically labeled, enhancing its utility as a tool in chemical and biological research. The ability to create such specialized molecules underscores the value of this compound as a versatile intermediate in the production of high-value chemicals.

IntermediateTransformationResulting Scaffold/Chemical ClassReference
5-Substituted furan-2-carboxaldehydesMeerwein Arylation5-Aryl-furan-2-carboxaldehydes nih.gov
Furan-2-carbaldehydeVilsmeier-Haack Reaction (with deuterated reagents)Isotopically Labeled Furan-2-carbaldehyde mdpi.com
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehydeCondensation and Multicomponent ReactionsComplex Heterocyclic Systems (potential antitumor agents) researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-P-tolyloxy-furan-2-carbaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-60-8) are synthesized by reacting phenol derivatives with furan carboxylic acids under basic conditions (e.g., NaOH or K₂CO₃) . Reaction optimization may include controlled temperature (80–100°C) and inert atmospheres. Purification often employs recrystallization or column chromatography. For structural analogs, yields range from 70–85% depending on substituent reactivity and solvent polarity .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm aldehyde (-CHO) and aryloxy group positions. For example, furan carbaldehydes show characteristic aldehyde protons at δ 9.5–10.0 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, furan ring planarity) .
  • IR Spectroscopy : Aldehyde C=O stretches at ~1700 cm⁻¹ and furan ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 126.11 for 5-hydroxymethylfuran-2-carbaldehyde, CAS 67-47-0) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogous furan carbaldehydes:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Control : Higher temperatures (90–110°C) accelerate reactions but may promote side products; use reflux with condensers .
  • Workflow Example :
StepParameterOptimal ConditionYield Improvement
1CatalystK₂CO₃ (1.2 eq)+15%
2SolventAnhydrous DMF+20%
3Time12 hours (reflux)+10%

Q. How do computational studies aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., aldehyde group as electrophilic center) .
  • Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes in antimicrobial studies) .
  • Reaction Pathway Modeling : Simulate intermediates in nucleophilic aromatic substitution to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported bioactivity data for furan carbaldehyde derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies using platforms like PubMed and SciFinder® with search strings combining "5-hydroxymethylfurfural" AND "bioactivity" .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, concentrations) to isolate variables .
  • Statistical Validation : Apply ANOVA or t-tests to compare IC₅₀ values across studies .

Q. What strategies are effective for structural modification to enhance physicochemical properties?

  • Methodological Answer :

  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity .
  • Heterocyclic Hybridization : Fuse pyrazole or pyrimidine rings to improve thermal stability (e.g., 3-naphtho[2,1-b]furan derivatives) .
  • Derivatization : Synthesize Schiff bases or hydrazones for enhanced bioactivity .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported antimicrobial activity may arise from:
    • Assay Variability : Differences in microbial strains or culture media .
    • Purity Issues : Impurities (e.g., unreacted starting materials) skew results .
    • Solution : Validate purity via HPLC (>95%) and use standardized CLSI protocols for antimicrobial testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.